2-(2-Carboxyphenoxy)benzoic acid
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Overview
Description
2-(2-Carboxyphenoxy)benzoic acid is an organic compound that belongs to the class of benzoic acids These compounds contain a benzene ring which bears at least one carboxyl group The structure of this compound includes two carboxyl groups attached to a benzene ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Carboxyphenoxy)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzoic acid with 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Carboxyphenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(2-Carboxyphenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Carboxyphenoxy)benzoic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminobenzoyl)benzoic acid: This compound has an amino group instead of a carboxyl group, leading to different reactivity and applications.
2-(2-Carboxyphenoxymethyl)benzoic acid: Similar structure but with a methylene bridge, affecting its physical and chemical properties.
Uniqueness
2-(2-Carboxyphenoxy)benzoic acid is unique due to its specific arrangement of carboxyl groups and ether linkage, which confer distinct reactivity and interaction profiles. This makes it valuable in various research and industrial applications .
Properties
CAS No. |
37424-29-6 |
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Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-(2-carboxyphenoxy)benzoic acid |
InChI |
InChI=1S/C14H10O5/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16)(H,17,18) |
InChI Key |
UOFDVLCOMURSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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